4-Fluoro-3,3',5'-trichlorobenzophenone
CAS No.: 951890-36-1
Cat. No.: VC2282246
Molecular Formula: C13H6Cl3FO
Molecular Weight: 303.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951890-36-1 |
|---|---|
| Molecular Formula | C13H6Cl3FO |
| Molecular Weight | 303.5 g/mol |
| IUPAC Name | (3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone |
| Standard InChI | InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H |
| Standard InChI Key | ODHOARJOPKTHEW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F |
Introduction
Chemical Identity and Structure
4-Fluoro-3,3',5'-trichlorobenzophenone is a benzophenone derivative characterized by the presence of one fluorine and three chlorine atoms strategically positioned on the aromatic rings. The compound features a central carbonyl group connecting two benzene rings, with a specific halogen substitution pattern that includes fluorine at the 4-position and chlorine atoms at the 3, 3', and 5' positions.
Basic Chemical Properties
The compound possesses several key chemical identifiers and properties that distinguish it from related structures:
| Property | Value |
|---|---|
| CAS Number | 951890-36-1 |
| Molecular Formula | C₁₃H₆Cl₃FO |
| Molecular Weight | 303.54 g/mol |
| Purity (Commercial) | 97.0% |
| InChI Key | ODHOARJOPKTHEW-UHFFFAOYSA-N |
| Physical State | Solid |
This halogenated benzophenone contains multiple electron-withdrawing groups that significantly influence its reactivity profile. The presence of three chlorine atoms and one fluorine atom creates an electron-deficient system that affects the compound's electrophilic character, particularly around the carbonyl group. These electronic effects make the compound potentially useful in various synthetic applications where specific electronic properties are required.
Synthetic Routes and Preparation
The synthesis of 4-Fluoro-3,3',5'-trichlorobenzophenone typically involves reactions between appropriately substituted aromatic compounds. While the search results don't provide a specific synthetic route for this exact compound, related halogenated benzophenone derivatives can offer insight into potential synthetic approaches.
| Supplier | Status | Package Sizes |
|---|---|---|
| CymitQuimica | Discontinued | Previously offered in 1g, 2g, 5g quantities |
| Fluorochem | Discontinued | Specific packaging details not available |
The discontinued status suggests that the compound may now be available primarily through custom synthesis services rather than as a stocked catalog item. This is typical for specialized chemical intermediates that have specific but limited applications in research or industrial processes.
Structural Comparison with Related Compounds
To better understand the chemical context of 4-Fluoro-3,3',5'-trichlorobenzophenone, it is useful to compare it with structurally related compounds found in the search results.
Comparative Analysis
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 4-Fluoro-3,3',5'-trichlorobenzophenone | 951890-36-1 | C₁₃H₆Cl₃FO | Three chlorine atoms (3,3',5') and one fluorine atom (4) |
| 3,3'-Dichloro-5-fluorobenzophenone | 844884-96-4 | C₁₃H₇Cl₂FO | Two chlorine atoms (3,3') and one fluorine atom (5) |
| 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | Not provided | C₈H₂Cl₂F₄O | Contains a trifluoromethyl group instead of a second benzene ring |
| 4-Fluoro-3-methylacetophenone | 369-32-4 | C₉H₉FO | Contains a methyl ketone group and single fluorine atom |
These structural variations highlight the diversity within halogenated aromatic ketones and illustrate how different substitution patterns can lead to compounds with potentially different chemical behaviors and applications .
Physical and Chemical Properties
The physical and chemical properties of 4-Fluoro-3,3',5'-trichlorobenzophenone would be significantly influenced by its halogen substitution pattern.
Predicted Properties
While specific experimental data for this compound is limited in the search results, some properties can be reasonably predicted based on similar structures:
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely poorly soluble in water; soluble in organic solvents like THF, DMF, DMSO |
| Reactivity | Susceptible to nucleophilic addition at carbonyl; potential for halogen exchange reactions |
| Stability | Likely stable under standard conditions; sensitive to strong nucleophiles |
The presence of multiple electron-withdrawing halogens would likely increase the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophilic addition compared to unsubstituted benzophenone.
Analytical Characterization
Proper characterization of 4-Fluoro-3,3',5'-trichlorobenzophenone is essential for confirming its identity and purity in research and development applications.
Identification Methods
Standard analytical techniques that would be employed for the characterization of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic patterns reflecting the asymmetric substitution pattern.
-
Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns consistent with the halogenated structure.
-
Infrared Spectroscopy: Would show characteristic carbonyl absorption (typically around 1650-1680 cm⁻¹) and C-X stretching bands.
-
Elemental Analysis: For C, H, Cl, and F content verification.
These techniques collectively provide a comprehensive characterization profile necessary for confirming the structure and purity of the compound.
Research Context and Future Directions
The limited availability of published research specifically on 4-Fluoro-3,3',5'-trichlorobenzophenone suggests opportunities for further investigation into its properties and applications.
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